molecular formula C10H15N4O9P B109678 Faicar CAS No. 13018-54-7

Faicar

Katalognummer B109678
CAS-Nummer: 13018-54-7
Molekulargewicht: 366.22 g/mol
InChI-Schlüssel: ABCOOORLYAOBOZ-KQYNXXCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Formamidoimidazole-4-carboxamide ribotide (FAICAR) is an intermediate in the formation of purines . It is formed by the enzyme AICAR transformylase from AICAR and 10-formyltetrahydrofolate .


Synthesis Analysis

FAICAR is synthesized by the enzyme AICAR transformylase from AICAR and 10-formyltetrahydrofolate . A detailed study of purine de novo synthesis (PDNS) reveals that the supply of purines is provided by two pathways: the salvage pathway and de novo synthesis .


Molecular Structure Analysis

The molecular structure of FAICAR is complex and involves several chemical reactions. The X-ray crystal structures of FAICAR synthetase from Methanocaldococcus jannaschii complexed with various ligands, including the tertiary substrate complex and product complex, have been determined .


Chemical Reactions Analysis

The chemical reactions involving FAICAR are complex and involve several steps. The reaction catalyzed by the AICAR TFase domain of the ATIC enzyme enhances the intramolecular cyclization of the product of the AICAR TFase domain (FAICAR) to the final product of the de novo purine biosynthesis pathway, IMP .


Physical And Chemical Properties Analysis

The physical and chemical properties of FAICAR are complex and involve several factors. The chemical formula of FAICAR is C10H15N4O9P and its molar mass is 366.223 g·mol−1 .

Wissenschaftliche Forschungsanwendungen

Radioassay Development for AICAR Transformylase-IMP Cyclohydrolase

  • A radioassay for AICAR transformylase-IMP cyclohydrolase, an enzyme catalyzing the conversion of AICAR to FAICAR to IMP in purine nucleotide biosynthesis, has been developed. This assay allows for the quantification of AICAR, FAICAR, and IMP in enzyme activity mixtures (Szabados & Christopherson, 1994).

Relationship Between Catalytic Sites of Human Bifunctional IMP Synthase

  • Studies on human IMP synthase, which includes AICAR transformylase and IMP cyclohydrolase activities, have investigated the spatial relationship between these two active sites. The findings suggest a close proximity that facilitates the utilization of FAICAR produced by one site as a substrate by the other site (Szabados & Christopherson, 1998).

Role of the 4-Carboxamide of AICAR in Binding and Catalysis

  • A study on AICAR transformylase revealed the crucial role of the 4-carboxamide of AICAR in binding and catalysis. The research also indicated that the conversion of AICAR to FAICAR is not highly favorable, suggesting a complex interaction between AICAR transformylase and IMP cyclohydrolase in the enzymatic process (Wall, Shim, & Benkovic, 2000).

Purification and Analysis of AICAR Transformylase-IMP Cyclohydrolase from Human Leukemia Cells

  • The bifunctional enzyme AICAR transformylase-IMP cyclohydrolase has been purified from human leukemia cells, providing insights into its kinetic properties and active site composition. This research contributes to the understanding of how this enzyme functions in the context of leukemia (Szabados, Hindmarsh, Phillips, Duggleby, & Christopherson, 1994).

Crystal Structure and Function of FAICAR Synthetase

  • The crystal structure and function of FAICAR synthetase, an enzyme required in purine biosynthesis, have been explored. This research provides a deeper understanding of the molecular mechanisms governing the biosynthesis of purines (Zhang, White, & Ealick, 2008).

Wirkmechanismus

FAICAR is an intermediate in the formation of purines. It is formed by the enzyme AICAR transformylase from AICAR and 10-formyltetrahydrofolate .

Eigenschaften

IUPAC Name

[(2R,3S,4R,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O9P/c11-8(18)5-9(13-3-15)14(2-12-5)10-7(17)6(16)4(23-10)1-22-24(19,20)21/h2-4,6-7,10,16-17H,1H2,(H2,11,18)(H,13,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCOOORLYAOBOZ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)NC=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N4O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156384
Record name 5-Formylamino-4-imidazolecarboxamide ribonucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phosphoribosyl formamidocarboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Faicar

CAS RN

13018-54-7
Record name FAICAR
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13018-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formamidoimidazole-4-carboxamide ribotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Formylamino-4-imidazolecarboxamide ribonucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Formylamino-4-imidazolecarboxamide ribonucleotide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNY2D67FT5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phosphoribosyl formamidocarboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Faicar
Reactant of Route 2
Reactant of Route 2
Faicar
Reactant of Route 3
Faicar
Reactant of Route 4
Reactant of Route 4
Faicar
Reactant of Route 5
Faicar
Reactant of Route 6
Faicar

Q & A

Q1: What is 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) and what is its significance in biological systems?

A: 5-Formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) is a key intermediate in the de novo purine biosynthesis pathway. This pathway is responsible for the synthesis of purine nucleotides, essential building blocks of DNA, RNA, and various coenzymes. []

Q2: How does FAICAR interact with its target enzyme, IMP cyclohydrolase, and what are the downstream effects of this interaction?

A: FAICAR serves as the substrate for IMP cyclohydrolase (IMPCH), the enzyme responsible for catalyzing the final step of de novo purine biosynthesis. [] IMPCH binds FAICAR and facilitates an intramolecular cyclization reaction, converting it to inosine monophosphate (IMP). [, ] IMP is subsequently converted into other essential purine nucleotides like AMP and GMP. []

Q3: What is known about the structural characteristics of FAICAR?

A3: While the provided research papers do not specify the exact molecular weight or spectroscopic data for FAICAR, its molecular formula can be deduced as C9H13N4O8P based on its structure and position within the purine biosynthetic pathway.

Q4: Are there any known inhibitors of IMP cyclohydrolase that target its interaction with FAICAR?

A4: Yes, several purine nucleotide derivatives have been identified as potent competitive inhibitors of IMP cyclohydrolase by targeting its interaction with FAICAR. Examples include:

  • 2-Mercaptoinosine 5'-monophosphate (Ki = 0.094 ± 0.024 μM) []
  • Xanthosine 5'-monophosphate (Ki = 0.12 ± 0.01 μM) []
  • 2-Fluoroadenine arabinoside 5'-monophosphate (Ki = 0.16 ± 0.02 μM) [] []
  • 6-Mercaptopurine riboside 5'-monophosphate (Ki = 0.20 ± 0.02 μM) []

Q5: How does the 4-carboxamide group of FAICAR contribute to its binding and catalytic activity with IMP cyclohydrolase?

A: The 4-carboxamide group of FAICAR plays a crucial role in both binding to and reacting within the IMP cyclohydrolase active site. [] Research suggests that this group assists in:

  • Orienting FAICAR: Backbone interactions with the 4-carboxamide, specifically through Arg64 and Lys66, help position FAICAR correctly within the active site for catalysis. []
  • Promoting Cyclization: The conformation of the 4-carboxamide in the IMPCH active site differs from its preferred conformation when bound to AICAR transformylase. This altered conformation promotes the intramolecular cyclization reaction. []
  • Stabilizing the Intermediate: Along with Ile126 and Gly127, the 4-carboxamide contributes to an oxyanion hole. This structural feature helps orient the formyl group for nucleophilic attack by the 4-carboxamide amine and stabilizes the resulting anionic intermediate. []

Q6: What is the role of the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase in relation to FAICAR?

A: AICAR transformylase catalyzes the conversion of AICAR to FAICAR in the penultimate step of de novo purine biosynthesis. [] This enzyme utilizes 10-formyltetrahydrofolate as a cofactor to attach a formyl group to AICAR, generating FAICAR. []

Q7: How do archaeal organisms differ from bacteria and eukaryotes in the synthesis of FAICAR?

A: While bacteria and eukaryotes typically employ a bifunctional enzyme called PurH (containing both AICAR transformylase and IMP cyclohydrolase activities) for the final two steps of de novo purine synthesis, archaea utilize distinct enzymes. [, ] These are:

  • PurP: An ATP-dependent FAICAR synthetase that catalyzes the formation of FAICAR from AICAR. [, ]
  • PurO: An IMP cyclohydrolase responsible for the conversion of FAICAR to IMP. [, ]

Q8: Have there been any studies investigating the crystal structure of FAICAR synthetase (PurP)?

A: Yes, X-ray crystal structures of FAICAR synthetase from Methanocaldococcus jannaschii have been determined, including complexes with various ligands such as the tertiary substrate complex and the product complex. [, , , ] These structures reveal that PurP belongs to the ATP grasp superfamily and utilizes a formyl phosphate intermediate generated through an ATP-dependent phosphorylation reaction. [, ]

Q9: Are there any known instances of horizontal gene transfer related to FAICAR synthesis?

A: Interestingly, certain bacterial lineages within the Microgenomates (OP11) group have been found to utilize the archaeal PurH1 enzyme for purine biosynthesis. This finding suggests lateral gene transfer (LGT) of the PurH1 gene from Euryarchaeota to these bacterial species. []

Q10: What is the significance of identifying and characterizing IMP cyclohydrolases in different archaeal species like Thermococcus kodakarensis and Archaeoglobus fulgidus?

A10: Characterizing IMP cyclohydrolases from diverse archaea helps elucidate the evolutionary diversity and adaptations within the archaeal domain concerning purine biosynthesis. For instance:

  • Thermococcus kodakarensis: A PurO-type IMP cyclohydrolase was found to be active despite its location within a gene cluster seemingly containing redundant biosynthetic genes. []
  • Archaeoglobus fulgidus: This archaeon possesses a PurH2-type IMP cyclohydrolase that functions independently without fusion to a PurH1 domain. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.